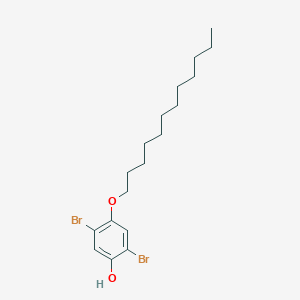

2,5-Dibromo-4-dodecyloxy phenol

Description

Contextualization within Halogenated Phenol (B47542) Derivatives for Organic Synthesis

Halogenated phenols are a class of organic compounds that have long been pivotal in organic synthesis. The presence of halogen atoms on the aromatic ring significantly influences the electronic properties of the phenol group and provides reactive sites for a variety of chemical transformations. These transformations are crucial for building more complex molecular structures.

In the realm of materials science, halogenated phenols are instrumental as building blocks for a range of functional materials. The carbon-halogen bonds can participate in various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. nih.govwikipedia.org These reactions are fundamental to the synthesis of conjugated polymers and other advanced materials. The specific positioning of the halogen atoms and the nature of other substituents on the phenol ring allow for precise control over the resulting material's structure and, consequently, its electronic and physical properties.

Significance as a Monomer in Conjugated Polymer and Liquid Crystal Research

The structure of 2,5-Dibromo-4-dodecyloxy phenol makes it an excellent candidate as a monomer for the synthesis of two major classes of advanced materials: conjugated polymers and liquid crystals.

Conjugated Polymers: The two bromine atoms at the 2 and 5 positions of the phenol ring are strategically placed for polymerization reactions. These sites are amenable to cross-coupling reactions, enabling the formation of polymer chains with extended π-conjugation. nih.govcapes.gov.br The long dodecyloxy side chain imparts solubility to the resulting polymers in common organic solvents, a crucial factor for their processability into thin films for electronic devices. nih.gov Polymers derived from such monomers, like poly(p-phenylene vinylene) (PPV) and its derivatives, are known for their electroluminescent properties and are investigated for use in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). nih.govnih.govresearchgate.net

Liquid Crystals: The combination of a rigid aromatic core and a flexible long alkyl chain, as found in this compound, is a classic design motif for thermotropic liquid crystals. mdpi.commdpi.com These materials exhibit phases of matter that have properties between those of a conventional liquid and those of a solid crystal. The dodecyloxy chain contributes to the formation of ordered, yet fluid, mesophases. The specific arrangement of the dibromophenol core can lead to various liquid crystalline phases, such as nematic or smectic phases, over a specific temperature range. mdpi.com Such materials are of interest for applications in displays, sensors, and other electro-optical devices. mdpi.com

Overview of Research Trajectories and Potential Applications

Current research involving monomers like this compound is focused on the rational design and synthesis of new materials with tailored optoelectronic and self-assembly properties. Key research directions include:

Development of Novel Conjugated Polymers: Scientists are exploring the use of this monomer in various polymerization reactions to create new conjugated polymers with improved performance characteristics, such as higher charge carrier mobility, enhanced photoluminescence quantum efficiency, and better stability. The goal is to develop more efficient and durable organic electronic devices. nih.gov

Engineering of Advanced Liquid Crystalline Materials: Research is underway to incorporate this compound into more complex liquid crystalline structures. By combining it with other mesogenic units, researchers aim to create materials with novel phase behaviors and enhanced responsiveness to external stimuli like electric fields or temperature changes. mdpi.comrsc.org

Exploration of Structure-Property Relationships: A fundamental aspect of the research is to understand how the specific molecular structure of polymers and liquid crystals derived from this monomer influences their macroscopic properties. This involves detailed characterization of their thermal behavior, optical absorption and emission, and electrochemical properties. nih.govmdpi.com

The potential applications for materials derived from this compound are broad and lie at the forefront of materials technology. These include next-generation flexible displays, low-cost printable solar cells, and sensitive chemical and biological sensors.

Structure

2D Structure

3D Structure

Properties

CAS No. |

364336-10-7 |

|---|---|

Molecular Formula |

C18H28Br2O2 |

Molecular Weight |

436.2 g/mol |

IUPAC Name |

2,5-dibromo-4-dodecoxyphenol |

InChI |

InChI=1S/C18H28Br2O2/c1-2-3-4-5-6-7-8-9-10-11-12-22-18-14-15(19)17(21)13-16(18)20/h13-14,21H,2-12H2,1H3 |

InChI Key |

UMFJYGXGXBYZIP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC1=C(C=C(C(=C1)Br)O)Br |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2,5 Dibromo 4 Dodecyloxy Phenol

Established Synthetic Routes to 2,5-Dibromo-4-dodecyloxy phenol (B47542)

The primary and most well-documented method for the preparation of 2,5-Dibromo-4-dodecyloxy phenol involves the selective monoalkylation of 2,5-dibromohydroquinone (B82636). This approach offers a direct pathway to the target molecule, leveraging the differential reactivity of the hydroxyl groups on the hydroquinone (B1673460) scaffold.

Monoalkylation of 2,5-Dibromohydroquinone

The synthesis commences with 2,5-dibromohydroquinone, a readily available starting material. sigmaaldrich.comrsc.orgchemicalbook.com The core of this transformation is a Williamson ether synthesis, where one of the phenolic hydroxyl groups of 2,5-dibromohydroquinone reacts with a dodecyl halide, typically 1-bromododecane, in the presence of a base.

The efficiency of the monoalkylation reaction is highly dependent on the chosen reaction conditions. Key parameters that are often optimized include the solvent, the base, the reaction temperature, and the stoichiometry of the reactants.

Commonly employed solvents for this type of etherification include polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), which facilitate the dissolution of the reactants and promote the nucleophilic substitution reaction. rsc.org The choice of base is critical to ensure selective mono-alkylation over di-alkylation. Weaker bases such as potassium carbonate (K₂CO₃) are often preferred as they can be used in slight excess to favor the formation of the desired product. rsc.org

Optimization strategies often involve a careful, dropwise addition of the alkylating agent to a solution of the dibromohydroquinone and the base. This helps to maintain a low concentration of the alkylating agent, thereby minimizing the occurrence of the competing di-alkylation reaction. The reaction temperature is another crucial factor; moderate temperatures, often around 60°C, are typically employed to ensure a reasonable reaction rate without promoting undesired side reactions. rsc.org

Below is a representative table of reaction conditions that have been reported for similar alkylation reactions of substituted hydroquinones:

| Parameter | Condition | Rationale |

| Solvent | Dimethyl Sulfoxide (DMSO) | A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. rsc.org |

| Base | Potassium Carbonate (K₂CO₃) | A moderately strong base that deprotonates the phenolic hydroxyl group, favoring mono-alkylation. rsc.org |

| Alkylating Agent | 1-Bromododecane | Provides the dodecyloxy chain. |

| Temperature | ~60°C | Balances reaction rate and selectivity, minimizing side products. rsc.org |

| Stoichiometry | Slight excess of base, controlled addition of alkylating agent | Optimizes for the formation of the mono-alkylated product. rsc.org |

The yield of this compound can be influenced by the aforementioned reaction conditions. While high yields are desirable, achieving high purity is equally important, especially given its intended use as an intermediate. The primary impurity in this synthesis is the di-alkylated product, 1,4-dibromo-2,5-bis(dodecyloxy)benzene.

Purification is typically achieved through column chromatography on silica (B1680970) gel, which effectively separates the mono-alkylated product from the di-alkylated byproduct and any unreacted starting material. Recrystallization can also be employed as a final purification step to obtain a product of high purity. Reported yields for analogous monoalkylation reactions of dibromohydroquinone can vary, but with optimized conditions, respectable yields can be achieved.

Alternative Synthetic Pathways for Dodecyloxy-Substituted Phenols

While the monoalkylation of 2,5-dibromohydroquinone is a direct route, other general strategies exist for the synthesis of substituted phenols that could theoretically be adapted. For instance, multi-step sequences involving the construction of a substituted benzene (B151609) ring followed by the introduction of a hydroxyl group are common in organic synthesis. nih.gov However, for the specific case of this compound, the monoalkylation approach remains the most straightforward and commonly cited method.

Role as a Key Intermediate in Multi-Step Organic Synthesis

The synthetic utility of this compound lies in its structure, which features reactive sites that can be selectively functionalized. The presence of two bromine atoms and a free phenolic hydroxyl group allows for a variety of subsequent chemical transformations, making it a valuable building block.

Preparation of Boronic Acid Derivatives for Cross-Coupling Reactions

A significant application of this compound is its conversion into boronic acid or boronic ester derivatives. wiley-vch.dewiley-vch.de These organoboron compounds are crucial reagents in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comnih.govuwindsor.ca

The preparation of the corresponding boronic acid derivative typically involves the protection of the phenolic hydroxyl group, followed by a lithium-halogen exchange reaction at one of the bromine positions using an organolithium reagent (e.g., n-butyllithium) at low temperatures. The resulting aryllithium species is then quenched with a trialkyl borate, such as triisopropyl borate, followed by acidic workup to yield the boronic acid. mdpi.com Alternatively, the aryllithium intermediate can be reacted with a boronic ester, like isopropoxy-pinacolborane, to directly form the pinacol (B44631) boronate ester.

These boronic acid or ester derivatives of this compound can then participate in cross-coupling reactions with various aryl or heteroaryl halides, enabling the construction of extended π-conjugated systems. uwindsor.canih.gov The remaining bromine atom on the aromatic ring can be utilized in a subsequent cross-coupling reaction, allowing for the stepwise and controlled synthesis of complex, unsymmetrical molecules.

Derivatization for Specific Polymerization Mechanisms

The structure of this compound offers multiple handles for derivatization, enabling its participation in various polymerization mechanisms. The phenolic hydroxyl group is a primary site for modification. It can be readily converted into other functional groups to facilitate different types of polymerizations.

For instance, the phenol can be acylated with acryloyl chloride or methacryloyl chloride to introduce a polymerizable vinyl group. The resulting monomer, 2,5-dibromo-4-(dodecyloxy)phenyl acrylate (B77674) or methacrylate (B99206), can then undergo free-radical polymerization, including controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These controlled methods allow for the synthesis of polymers with well-defined molecular weights and low dispersity.

Alternatively, the phenolic hydroxyl group can be used to initiate ring-opening polymerization of cyclic esters like lactide or caprolactone, leading to the formation of polyesters grafted from the phenolic core. Furthermore, the bromine atoms on the aromatic ring can be utilized in cross-coupling reactions, such as Suzuki or Stille coupling, to create conjugated polymers. This is particularly relevant for applications in organic electronics.

Table 2: Examples of Derivatization for Polymerization

| Polymerization Type | Derivatization Reaction | Resulting Monomer/Initiator |

| Free-Radical Polymerization | Acylation with acryloyl chloride | 2,5-Dibromo-4-(dodecyloxy)phenyl acrylate |

| Ring-Opening Polymerization | Reaction with a cyclic ester (e.g., lactide) | Macroinitiator for polyester (B1180765) synthesis |

| Cross-Coupling Polymerization | Conversion of bromine to a boronic ester | 2,5-Bis(pinacolatoboronyl)-4-dodecyloxy phenol |

Control of Molecular Architecture and Functionality

The unique combination of substituents in this compound provides a powerful tool for controlling the molecular architecture and functionality of the resulting polymers.

The long dodecyloxy chain is a key feature that influences the physical properties of the polymers. This lipophilic tail can induce self-assembly in solution and in the solid state, leading to the formation of ordered nanostructures such as micelles or liquid crystalline phases. This property is highly desirable for applications in drug delivery, nanotechnology, and organic electronics. The length of the alkyl chain can be varied to fine-tune the solubility and self-assembly behavior of the polymers.

The bromine atoms offer another level of control. They can be retained in the final polymer to impart flame-retardant properties or to increase the refractive index. Alternatively, they can serve as reactive sites for post-polymerization modification. For example, the bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution or transition-metal-catalyzed reactions. This allows for the introduction of a wide range of functionalities, such as fluorescent dyes, bioactive molecules, or cross-linking agents, at specific points along the polymer chain.

The ability to precisely place these functional groups provides a high degree of control over the final properties of the material. For example, by using this monomer in copolymerizations with other monomers, it is possible to create block copolymers or random copolymers with tailored properties. The dibromo functionality also opens up the possibility of creating hyperbranched or dendritic polymers through self-condensing vinyl polymerization or by using the bromine atoms as branching points.

Table 3: Influence of Substituents on Polymer Architecture and Functionality

| Substituent | Influence on Polymer Properties |

| Dodecyloxy Chain | - Induces self-assembly and liquid crystallinity- Enhances solubility in organic solvents- Modulates thermal properties |

| Bromine Atoms | - Imparts flame retardancy- Increases refractive index- Sites for post-polymerization functionalization- Enables cross-linking |

| Phenolic Hydroxyl | - Site for initiation of polymerization- Can be modified to introduce various functional groups |

Polymerization and Advanced Material Synthesis Utilizing 2,5 Dibromo 4 Dodecyloxy Phenol

Incorporation into π-Conjugated Polymer Systems

The bifunctional nature of 2,5-Dibromo-4-dodecyloxy phenol (B47542), with two reactive bromine sites, theoretically allows it to serve as a monomer in the formation of π-conjugated polymer systems. These polymers are of significant interest for their electronic and optical properties, finding applications in organic electronics such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The dodecyloxy side chain would be anticipated to enhance the solubility and processability of the resulting rigid polymer backbones.

Suzuki Polycondensation for Polyarylene Synthesis

Suzuki polycondensation is a powerful and versatile method for synthesizing polyarylenes, which involves the palladium-catalyzed cross-coupling of a dihaloaromatic monomer with an aromatic diboronic acid or ester. In this context, 2,5-Dibromo-4-dodecyloxy phenol would act as the dihalo-monomer.

Catalyst Systems and Reaction Conditions

For a hypothetical Suzuki polycondensation involving this compound, typical catalyst systems would consist of a palladium(0) source and a phosphine (B1218219) ligand. Common catalysts include Pd(PPh₃)₄ or a combination of Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand such as P(o-tolyl)₃ or SPhos. A base is required to activate the boronic acid component; inorganic bases like sodium carbonate, potassium carbonate, or cesium fluoride (B91410) are frequently used, often in a biphasic solvent system (e.g., toluene/water) or in a polar aprotic solvent like DMF or dioxane. The reaction temperature is a critical parameter, typically ranging from 80 to 120 °C.

Influence on Polymer Molecular Weight and Polydispersity

The molecular weight and polydispersity index (PDI) of polymers synthesized via Suzuki polycondensation are highly dependent on several factors. Stoichiometric balance between the dihalo and diboronic acid monomers is crucial for achieving high molecular weights. The purity of the monomers, including this compound, would be paramount, as impurities can act as chain terminators. The choice of catalyst, base, solvent, and reaction temperature and time also significantly impacts the polymerization, with optimal conditions leading to higher molecular weights and narrower PDIs (typically in the range of 1.5–3.0 for polycondensation reactions).

Synthesis of Poly(meta-phenylene)s (PMPs) and Related Architectures

The synthesis of poly(meta-phenylene)s from this compound would result in a polymer with a kinked backbone structure due to the meta-linkages. This architecture generally leads to amorphous polymers with good solubility. The polymerization could be achieved through a Yamamoto-type coupling of the dibromo-monomer or by co-polymerizing with a meta-diboronic acid via Suzuki coupling. The presence of the dodecyloxy side chain would further contribute to the solubility of these typically rigid polymers.

Design and Synthesis of Amphiphilic Copolymers

Amphiphilic copolymers consist of both hydrophobic and hydrophilic segments. This compound is inherently hydrophobic due to the long alkyl chain and the aromatic ring. To create an amphiphilic copolymer, it could be copolymerized with a hydrophilic monomer. Alternatively, the phenolic hydroxyl group on the monomer could serve as an initiation site for the growth of a hydrophilic polymer chain, such as polyethylene (B3416737) glycol (PEG), to form a graft copolymer. Such materials could self-assemble in solution to form micelles or other nanostructures, making them interesting for applications in drug delivery or as surfactants.

Strategies for Enhancing Polymer Solubility and Processability via Dodecyloxy Chains

The primary role of the dodecyloxy side chain attached to the phenoxy backbone is to enhance the solubility and processability of the resulting polymers. Long, flexible alkyl chains like dodecyloxy increase the entropy of the polymer in solution and disrupt the close packing of rigid polymer backbones in the solid state. This leads to improved solubility in common organic solvents such as toluene, chloroform, and THF, which is essential for solution-based processing techniques like spin-coating for the fabrication of thin films for electronic devices. The long side chains can also lower the melting point or glass transition temperature of the polymer, improving its processability from the melt.

Development of Liquid Crystalline Polymers

Liquid crystalline polymers (LCPs) are a class of materials that exhibit properties between those of a conventional liquid and a solid crystal. The incorporation of this compound into polymer architectures allows for the precise control of their liquid crystalline behavior.

Synthesis of Main-Chain Liquid Crystalline Polymers

In main-chain liquid crystalline polymers (MCLCPs), the mesogenic units, which are responsible for the liquid crystalline properties, are located within the polymer backbone. The synthesis of MCLCPs utilizing this compound can be achieved through polycondensation reactions. For instance, the phenolic hydroxyl group can react with dicarboxylic acids or their derivatives, while the bromine atoms can participate in coupling reactions, such as Suzuki or Yamamoto couplings, to form the polymer chain.

The structure of these polymers often consists of rigid mesogenic units connected by flexible spacers. The biphenyl (B1667301) moiety, which can be formed from the dibromophenol derivative, often acts as the mesogenic core. rsc.org The flexible dodecyloxy chain and other flexible segments incorporated into the backbone provide the necessary mobility for the mesogenic units to self-assemble into ordered liquid crystalline phases. rsc.org A key feature of some MCLCPs is the periodic placement of non-mesogenic pendant segments along the backbone, which can induce a zigzag folding of the chain. rsc.org This folding allows the mesogenic units to pack into layers, while the pendant segments occupy alternate layers, leading to a lamellar morphology. rsc.org

Table 1: Examples of Main-Chain Liquid Crystalline Polymers and their Properties

| Polymer Type | Mesogenic Unit | Flexible Spacer | Pendant Group | Resulting Morphology |

|---|---|---|---|---|

| Polyester (B1180765) | Biphenyl | Alkylene (e.g., C6) | Alkyl, PEG, or Fluoroalkyl | Lamellar, Smectic |

This table provides illustrative examples of MCLCPs and is based on general principles of polymer chemistry.

Fabrication of Side-Chain Liquid Crystalline Polymers

In side-chain liquid crystalline polymers (SCLCPs), the mesogenic units are attached as pendant groups to a flexible polymer backbone. nih.gov This architecture decouples the motion of the mesogenic side chains from the polymer main chain, allowing for the formation of various liquid crystalline phases. nih.govopenaccessjournals.com The synthesis of SCLCPs using this compound typically involves the initial modification of the phenol to introduce a polymerizable group, such as a methacrylate (B99206) or acrylate (B77674). This functionalized monomer is then polymerized, often via free radical polymerization, to form the SCLCP. nih.govopenaccessjournals.com

The this compound moiety, once incorporated as a side chain, can act as the mesogenic unit. The flexible dodecyloxy chain serves as a spacer, enhancing the decoupling from the main chain. The specific type of liquid crystalline phase formed (e.g., nematic, smectic) depends on the structure of the mesogen, the length of the flexible spacer, and the nature of the polymer backbone. dtic.mil

Table 2: Common Methods for SCLCP Synthesis

| Polymerization Method | Monomer Type | Resulting Polymer Architecture |

|---|---|---|

| Free Radical Polymerization | Acrylate or Methacrylate derivatives | Carbon-based backbone with pendant mesogens |

| Ring-Opening Metathesis Polymerization (ROMP) | Norbornene derivatives | Poly(norbornene) backbone with pendant mesogens |

This table outlines common synthetic strategies for SCLCPs and is based on established polymerization techniques.

Influence of the Dodecyloxy Moiety on Mesogenic Properties

The long, flexible dodecyloxy (C12H25O-) chain plays a crucial role in determining the mesogenic properties of polymers derived from this compound. This aliphatic chain acts as a flexible spacer, which is a key design element in both main-chain and side-chain liquid crystalline polymers.

In SCLCPs, the dodecyloxy spacer helps to decouple the motion of the rigid mesogenic core from the random motion of the polymer backbone. nih.gov This decoupling allows the mesogenic units to self-organize into ordered liquid crystalline phases. The length of the spacer significantly influences the type of mesophase formed and the transition temperatures. Generally, longer spacers lead to more stable and well-defined smectic phases, where the mesogens are arranged in layers.

Application in Other Organic Electronic and Functional Materials

The chemical reactivity and electronic properties of this compound make it a versatile building block for a range of organic electronic and functional materials beyond liquid crystals.

Monomeric Precursor for Conducting Polymer Development

Conducting polymers are organic polymers that possess electrical conductivity. The dibromo functionality of this compound allows it to be used as a monomer in the synthesis of conjugated polymers through various cross-coupling reactions, such as Suzuki, Stille, or Yamamoto polymerization. These reactions create extended π-conjugated systems along the polymer backbone, which are essential for electrical conductivity.

The dodecyloxy side chain is critical for ensuring the solubility of the resulting rigid-rod conjugated polymers, which are often intractable. This enhanced solubility facilitates their processing from solution for the fabrication of thin films and electronic devices. While polypyrrole and polyaniline are synthesized through oxidative polymerization, the synthesis of other conducting polymers often relies on the coupling of halogenated aromatic monomers. ekb.eg The phenol group can be further functionalized to tune the electronic properties of the final polymer.

Building Block for Optoelectronic Material Platforms

Optoelectronic materials interact with light and electricity, forming the basis of devices such as organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). This compound serves as a key building block for the synthesis of various components of these devices.

The ability to undergo cross-coupling reactions allows for the incorporation of this unit into a wide array of conjugated polymers and small molecules with tailored electronic and optical properties. For example, it can be copolymerized with other aromatic monomers to create polymers with specific energy levels (HOMO/LUMO) for efficient charge injection, transport, and light emission in OLEDs. The dodecyloxy side chain again plays a crucial role in ensuring good film-forming properties and influencing the solid-state packing of the material, which is critical for charge transport in OFETs and OPVs. The general principle of using brominated aromatic compounds is well-established in the synthesis of semiconducting polymers for these applications. ossila.com

Based on a comprehensive review of available scientific literature, there is no documented evidence to support the role of the chemical compound This compound as a polymerization initiator in materials science.

Extensive searches for the application of this specific compound in polymerization have not yielded any research findings where it is utilized to initiate a polymerization reaction. Chemical compounds that act as initiators are substances that can produce reactive species (radicals, cations, or anions) to start a polymerization chain reaction. The structure of this compound does not lend itself to typical initiation mechanisms under common polymerization conditions.

Conversely, the chemical structure of this compound, featuring two bromine atoms on a phenol ring with a long solubilizing dodecyloxy group, is characteristic of a monomer used in polycondensation reactions. Brominated aromatic compounds are common precursors in the synthesis of conjugated polymers, such as poly(p-phenylene vinylene) (PPV) and other related materials. In these syntheses, the bromine atoms serve as reactive sites for cross-coupling reactions (e.g., Gilch, Heck, or Suzuki coupling), enabling the formation of the polymer backbone. The long dodecyloxy chain is incorporated to ensure the solubility of the final polymer in organic solvents, which is crucial for processing and device fabrication.

While there is extensive literature on the use of similar dibrominated phenolic compounds as monomers, the specific role of this compound as a polymerization initiator is not supported by the current body of scientific research. Therefore, it is not possible to provide an article on this topic that is scientifically accurate and based on verifiable research findings.

Spectroscopic Data for this compound Not Found in Public Domain

Despite a comprehensive search of publicly available scientific databases and literature, specific experimental spectroscopic data for the chemical compound this compound could not be located. The requested detailed analysis for the structural elucidation and advanced spectroscopic characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, and Mass Spectrometry (MS), is therefore not available at this time.

The initial research plan aimed to retrieve detailed experimental data, such as chemical shifts for ¹H and ¹³C NMR, characteristic infrared absorption bands for FT-IR, and mass-to-charge ratios for MS, which are crucial for a thorough scientific article. However, searches using the compound name, its molecular formula (C₁₈H₂₈Br₂O₂), and related keywords did not yield any published experimental spectra.

While general principles of spectroscopy can predict the expected regions for certain signals—for instance, aromatic protons in ¹H NMR or C-Br stretches in FT-IR—the precise and unique data for this compound remains unpublished or inaccessible in the public domain. Providing data from related but distinct compounds would be scientifically inaccurate and would not adhere to the specific focus on the requested molecule.

Therefore, the generation of a detailed article with the specified structural and spectroscopic information is not possible. Further research or de novo synthesis and analysis would be required to produce the experimental data necessary to fulfill the requested outline.

Structural Elucidation and Advanced Spectroscopic Characterization of 2,5 Dibromo 4 Dodecyloxy Phenol and Derived Materials

Mass Spectrometry (MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Polymer Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical tool for the characterization of synthetic polymers, including those derived from 2,5-Dibromo-4-dodecyloxy phenol (B47542). nih.gov This soft ionization technique allows for the generation of polymer ions, typically in a single charge state with minimal fragmentation, which is a significant advantage over other mass spectrometry methods. nih.gov

The utility of MALDI-TOF MS lies in its ability to provide detailed information about the polymer's molecular weight distribution, the mass of the repeating monomer unit, and the chemical nature of the end groups. waters.comsigmaaldrich.com For polymers with a narrow polydispersity (Đ < 1.2), MALDI-TOF MS can determine the absolute molecular weights of individual oligomers, offering a higher level of precision compared to techniques that provide only average molecular weights. waters.comresearchgate.net

The process of MALDI-TOF MS analysis involves co-crystallizing the polymer sample with a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB). waters.com The selection of an appropriate matrix is a critical step to ensure high-quality spectra. nih.gov The analysis of the resulting mass spectrum allows for the calculation of key parameters like the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn). waters.com For instance, the analysis of a polystyrene standard using MALDI-TOF MS yielded Mn = 2079, Mw = 2232, and Đ = 1.07. waters.com

One of the limitations of MALDI-TOF MS is its reduced accuracy for polymers with high polydispersity (Mw/Mn > 1.2). waters.com In such cases, coupling MALDI-TOF MS with Gel Permeation Chromatography (GPC) by analyzing the GPC fractions off-line can overcome this limitation. waters.com Furthermore, fragmentation of the polymer backbone or side chains can sometimes be observed, which can provide additional structural information. nih.gov

| Polymer | Mn (Da) | Mw (Da) | Đ | Reference |

|---|---|---|---|---|

| Poly(L-lactide), thiol terminated (functionalized) | 2310 | 2340 | 1.01 | nih.gov |

| Poly(ethylene glycol) 2-aminoethyl ether acetic acid (functionalized) | 4940 | 4950 | 1.00 | nih.gov |

| Polystyrene 2000 | 2079 | 2232 | 1.07 | waters.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Fragmentation

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential analytical technique for assessing the purity of 2,5-Dibromo-4-dodecyloxy phenol and for studying its fragmentation patterns. scispace.com In GC-MS, the sample is first vaporized and separated into its individual components in the gas chromatograph before being detected and identified by the mass spectrometer. scispace.com

The resulting mass spectrum provides a unique fragmentation pattern, often referred to as a chemical fingerprint, which is used to identify the compound by comparing it to spectral libraries. scispace.comdocbrown.info The fragmentation of the molecular ion of phenol, for example, shows characteristic losses of CO and C2H2, leading to prominent peaks at m/z 66 and 65. docbrown.info For brominated phenols, the fragmentation patterns are influenced by the presence and position of the bromine atoms. For instance, the mass spectrum of 2,6-dibromo-4-isopropenylphenol is dominated by the loss of a methyl radical. researchgate.net

The analysis of this compound by GC-MS would be expected to reveal a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of the dodecyloxy chain and the loss of bromine atoms from the aromatic ring. The presence of bromine's characteristic isotopic pattern (79Br and 81Br in a nearly 1:1 ratio) would be a key feature in the mass spectrum, aiding in the identification of bromine-containing fragments. researchgate.net

| Compound | Key Fragmentation Observations | Reference |

|---|---|---|

| Phenol | Molecular ion at m/z 94, loss of CO (m/z 66), loss of CHO (m/z 65). | docbrown.info |

| 2,6-dibromo-4-isopropenylphenol | Dominated by the loss of a methyl radical. | researchgate.net |

| Brominated Epoxy Resins | Formation of hydrogen bromide which destabilizes the epoxy network, leading to a variety of brominated aromatic species. | researchgate.net |

X-ray Diffraction (XRD)

X-ray diffraction (XRD) techniques are indispensable for investigating the solid-state structure of materials, providing insights into the arrangement of atoms and molecules within a crystal lattice.

Powder X-ray Diffraction (PXRD) for Crystalline Structure and Molecular Packing

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline phases of a material and to gain information about its crystal structure and molecular packing. researchgate.net The PXRD pattern is a unique characteristic of a crystalline solid, analogous to a fingerprint.

For derivatives of this compound, PXRD can be used to assess their crystallinity. The positions and intensities of the diffraction peaks in the PXRD pattern can be used to determine the unit cell parameters of the crystal lattice. researchgate.net For example, the PXRD patterns of several phenol derivatives have been successfully used to determine their lattice parameters and space groups. researchgate.net

In the context of polymers derived from this compound, PXRD can reveal the degree of crystallinity and the packing of the polymer chains. This information is crucial as the molecular packing significantly influences the material's electronic and optical properties.

Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination

For a compound like 1,4-Dibromo-2,5-bis(hexyloxy)benzene, a structurally related molecule, single-crystal X-ray diffraction revealed a centrosymmetric structure where the alkyl chains are fully extended and coplanar with the benzene (B151609) ring. nih.gov Importantly, this analysis showed intermolecular Br···Br interactions that were shorter than the sum of the van der Waals radii, leading to a one-dimensional supramolecular chain structure. nih.gov It is plausible that similar intermolecular interactions could play a role in the solid-state packing of this compound.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 2-chlorophenol (at 250 K) | Hexagonal | P6 or P63/m | a=1.59602(8) nm, c=0.59761(7) nm | researchgate.net |

| 2,6-dichloro-4-nitrophenol | Triclinic | P-1(2) | a=0.8169(2) nm, b=1.6637(6) nm, c=0.7440(1) nm, α=96.6(3)°, β=116.19(2)°, γ=78.68° | researchgate.net |

| 1,4-Dibromo-2,5-bis(hexyloxy)benzene | Triclinic | Not specified | a = 6.9638 (12) Å, b = 8.2581 (14) Å, c = 9.7321 (17) Å, α = 107.012 (2)°, β = 106.981 (2)°, γ = 99.193 (2)° | nih.gov |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for determining the molecular weight distribution of polymers. lcms.cz The separation in GPC is based on the hydrodynamic volume of the polymer chains in solution. lcms.cz Larger molecules elute first, while smaller molecules penetrate more into the pores of the stationary phase and elute later.

For polymers synthesized from this compound, GPC is essential for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ). waters.com The choice of eluent and column set is critical for achieving good separation. For example, polyvinylpyrrolidone, a polar polymer, is often analyzed using dimethylacetamide (DMAc) as the eluent. lcms.cz

GPC systems are typically calibrated using polymer standards with known molecular weights and narrow distributions, such as polystyrene or polymethylmethacrylate (PMMA) standards. lcms.cz The molecular weight of an unknown polymer is then determined relative to these standards.

| Polymer | Molecular Weight (MW) | Polydispersity (Đ) | Reference |

|---|---|---|---|

| Polyether ethyl ketone (PEEK) | 70,000 g/mol | 2.2 | lcms.cz |

UV-Vis and Fluorescence Spectroscopy for Electronic and Optical Properties

UV-Vis and fluorescence spectroscopy are key techniques for investigating the electronic and optical properties of this compound and its derived polymeric materials.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions between different energy levels in the molecule. The position and intensity of the absorption bands provide information about the electronic structure of the compound. For example, the UV-Vis spectrum of 2,5-dimethylphenol (B165462) shows absorption maxima that can be analyzed to understand its electronic transitions. nist.gov

Fluorescence spectroscopy, on the other hand, measures the emission of light from a substance that has absorbed light. This emission occurs when the molecule returns from an excited electronic state to the ground state. The fluorescence spectrum, including the emission wavelength and quantum yield, provides further insights into the electronic properties and potential applications in optoelectronic devices. The study of polymers derived from this compound using these techniques can reveal how polymerization and the incorporation of the dodecyloxy side chain affect the electronic and optical properties of the resulting materials.

Advanced Research Applications and Functional Material Development from 2,5 Dibromo 4 Dodecyloxy Phenol

Development of Conductive and Semiconductive Polymers for Organic Electronics

The field of organic electronics is driven by the need for solution-processable and flexible semiconducting materials. The molecular structure of 2,5-Dibromo-4-dodecyloxy phenol (B47542) makes it an ideal candidate for the synthesis of conjugated polymers with tunable electronic properties.

Integration into Polymer Backbones for Charge Transport

The bromine atoms on the phenol ring are excellent leaving groups for various cross-coupling reactions, such as Suzuki or Stille coupling, which are instrumental in the synthesis of conjugated polymers. This allows for the integration of the 2,5-disubstituted-4-dodecyloxy phenol unit into polymer backbones like poly(p-phenylene vinylene) (PPV) and poly(p-phenylene) (PPP). wikipedia.org

The long dodecyloxy side chain plays a crucial role in ensuring the solubility of the resulting polymers in common organic solvents, a key requirement for fabrication techniques like spin-coating and inkjet printing. nih.gov However, the length and bulkiness of such side chains can also influence the charge transport properties of the polymer. While longer side chains enhance solubility, they can also hinder the close packing of polymer chains, which is essential for efficient intermolecular charge hopping. wikipedia.org Therefore, a balance must be struck between solubility and charge mobility.

Research on poly(dialkoxy p-phenylene vinylene) derivatives has shown that the mobility of charge carriers, such as holes, is dependent on the electric field and temperature. aps.org The presence of alkoxy side chains, like the dodecyloxy group, can influence the polymer's oxidation potential and, consequently, its conductivity upon doping. wikipedia.org While PPV derivatives are generally considered p-type semiconductors, the introduction of electron-deficient moieties can lead to n-type behavior with high electron mobilities. nih.govcapes.gov.br The specific architecture of polymers derived from 2,5-Dibromo-4-dodecyloxy phenol would dictate the dominant charge transport mechanism, which can range from localized hopping to more delocalized transport depending on the degree of order and interchain interactions. nih.gov

| Polymer Type | Typical Charge Carrier Mobility (cm²/V·s) | Factors Influenced by Dodecyloxy Chain |

| Poly(p-phenylene vinylene) derivatives | 10⁻⁴ to >1 | Solubility, Interchain packing, Oxidation potential |

| Poly(p-phenylene) derivatives | 10⁻³ to 10⁻¹ | Solubility, Film morphology |

Fabrication of Conjugated Polymer-Based Sensors (e.g., Metal Ion Sensors)

Conjugated polymers are highly sensitive to their local environment, making them excellent materials for chemical sensors. 20.210.105nih.gov Perturbations such as the binding of an analyte can induce changes in the polymer's photophysical properties, such as fluorescence quenching or a colorimetric shift, which can be readily detected. illinois.edu

Polymers synthesized from this compound possess inherent features that are advantageous for sensor applications. The phenolic hydroxyl group can act as a binding site for various analytes, including metal ions. google.comrsc.org The dodecyloxy chain can create a specific microenvironment around the polymer backbone, potentially enhancing the selectivity of the sensor.

For instance, the coordination of metal ions to the phenolic groups can alter the electronic structure of the conjugated backbone, leading to a detectable optical or electrochemical response. rsc.org The principle of fluorescence quenching is a common mechanism in such sensors, where the interaction with the analyte provides a non-radiative decay pathway for the excited state of the polymer. researchgate.net The sensitivity of these sensors can be exceptionally high due to the "molecular wire" effect, where a single binding event can influence the properties of a large segment of the polymer chain. illinois.edu

Engineering of Liquid Crystalline Phases and Devices

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The incorporation of mesogenic units, molecules that can induce liquid crystalline phases, into polymer architectures leads to liquid crystal polymers (LCPs). wikipedia.org The dodecyloxy side chain of this compound is a key structural feature for inducing such properties.

Tailoring Thermotropic Mesophases and Phase Transitions

Thermotropic liquid crystals exhibit phase transitions as a function of temperature. researchgate.net The long, flexible dodecyloxy chain in polymers derived from this compound can act as a molecular "plasticizer," lowering the melting point and enabling the formation of liquid crystalline phases at accessible temperatures. nih.gov The length of the alkoxy side chain has a direct impact on the thermal properties and the type of mesophase formed. nih.gov

For example, polymers with long alkoxy side chains often exhibit smectic phases, where the polymer backbones are arranged in layers. uchile.cl The interdigitation of the dodecyloxy chains between these layers plays a significant role in the stability and nature of the smectic phase. tue.nl The transition temperatures between the crystalline, liquid crystalline, and isotropic phases can be tuned by systematically varying the length of the side chain or by copolymerization with other monomers.

| Polymer Architecture | Type of Mesophase | Influence of Dodecyloxy Chain |

| Main-Chain LCP | Nematic, Smectic | Lowers transition temperatures, promotes layered structures |

| Side-Chain LCP | Nematic, Smectic, Cholesteric | Acts as a mesogenic component, influences phase stability |

Design of Main-Chain/Side-Chain Liquid Crystal Systems for Specific Functionalities

Liquid crystal polymers can be broadly classified into two categories: main-chain LCPs (MC-LCPs) and side-chain LCPs (SC-LCPs). wikipedia.org In MC-LCPs, the mesogenic units are part of the polymer backbone, leading to rigid-rod like polymers. wikipedia.org In SC-LCPs, the mesogenic units are attached as pendant groups to a flexible polymer backbone, often via a flexible spacer. wikipedia.orgnih.gov

The monomer this compound can be utilized in both architectures. In MC-LCPs, it can be copolymerized with other aromatic monomers to introduce flexibility and control interchain interactions. tue.nl The dodecyloxy side chains can influence the packing of the rigid backbones, leading to layered structures. tue.nl

In the context of SC-LCPs, the phenolic unit with its long dodecyloxy tail can itself act as a side-chain mesogen. openaccessjournals.com The flexible dodecyloxy chain helps to decouple the motion of the mesogenic units from the polymer backbone, allowing them to self-organize into liquid crystalline phases. openaccessjournals.com This approach allows for the combination of the desirable properties of polymers, such as mechanical strength and film-forming ability, with the anisotropic optical and electrical properties of liquid crystals. nih.gov

Rational Design of Self-Assembled Nanostructures and Materials

The spontaneous organization of molecules into well-defined, ordered structures is known as self-assembly. youtube.com In polymer science, this phenomenon is a powerful tool for creating complex nanostructures. polymernanostructures.com The amphiphilic nature of polymers derived from this compound, with a rigid conjugated backbone and flexible, non-polar side chains, drives their self-assembly into various morphologies. koreascience.kr

The incompatibility between the rigid, often polar, polymer backbone and the flexible, non-polar dodecyloxy side chains can lead to microphase separation. This results in the formation of ordered nanostructures such as lamellae, cylinders, or spheres, depending on the volume fraction of the side chains and the processing conditions. nih.gov For example, in the solid state, polymers with long side chains often form lamellar structures where the backbones are confined to layers separated by the interdigitated side chains. rsc.org

This ability to form well-defined nanostructures is crucial for optimizing the performance of organic electronic devices. For instance, the formation of continuous, ordered pathways for charge transport can significantly enhance the mobility of charge carriers in organic field-effect transistors and the efficiency of organic solar cells. osti.gov The study of self-assembly in these systems provides a pathway to control the morphology of thin films at the nanoscale, which is essential for the development of high-performance materials. cam.ac.uk

Leveraging the Dodecyloxy Chain for Hierarchical Self-Assembly

The self-assembly of molecules into complex, well-defined structures is a cornerstone of nanoscience and materials chemistry. The dodecyloxy chain ((CH₂)₁₁CH₃) appended to the phenol ring of this compound is a critical driver for hierarchical self-assembly. This long, flexible, and hydrophobic alkyl chain introduces significant van der Waals forces and solvophobic effects that guide the organization of the molecules.

In suitable solvent systems, the dodecyloxy chains tend to segregate from the more polar aromatic heads, leading to the formation of higher-order structures. This process is analogous to the behavior of lipids and other amphiphilic molecules that form micelles, bilayers, and other complex phases in water. The interplay between the hydrophobic interactions of the dodecyloxy chains and the potential for hydrogen bonding and π-π stacking of the dibromophenol core allows for a multi-level structural organization. The initial formation of smaller aggregates can be followed by their assembly into larger, more complex, and often functional architectures. The steric hindrance provided by the phenyl ring can also introduce a degree of heterogeneity into the molecular organization.

| Molecular Feature | Role in Self-Assembly | Driving Forces |

| Dodecyloxy Chain | Induces micro-phase separation and ordering. | Van der Waals forces, Hydrophobic interactions |

| Phenol Group | Directs assembly through specific interactions. | Hydrogen bonding |

| Dibromo-aromatic Core | Facilitates stacking and electronic interactions. | π-π stacking |

Formation of Ordered Architectures (e.g., nanofibers, nanotubes)

The principles of hierarchical self-assembly driven by the dodecyloxy chain can be harnessed to create well-defined, one-dimensional nanostructures such as nanofibers and nanotubes. The formation of these ordered architectures is a result of a delicate balance of non-covalent interactions.

The process can be conceptualized as follows:

Initial Aggregation: The amphiphilic nature of this compound drives the initial aggregation of molecules to shield the hydrophobic dodecyloxy tails from a polar solvent or to organize in a non-polar environment.

Directional Growth: The planar aromatic rings can stack on top of each other through π-π interactions, promoting growth in a specific direction. Simultaneously, the phenol group can form intermolecular hydrogen bonds, creating a "backbone" that further stabilizes the growing structure.

Nanostructure Formation: This directional and cooperative assembly can lead to the formation of elongated structures like nanofibers. Under specific conditions, these fibers might further organize into hollow tubular structures, or nanotubes. The formation of such structures is often influenced by factors like solvent polarity, temperature, and concentration. The aromatic units contribute to the rigidity of the structure and aid in the cylindrical stacking of the molecules. uoc.gr

While the direct formation of nanofibers and nanotubes from this compound alone is a subject for further specific research, the fundamental molecular design is conducive to such outcomes, as seen in other amphiphilic aromatic compounds.

Exploration in Photovoltaic Applications as a Polymer Building Block

The field of organic photovoltaics (OPVs) relies on the design and synthesis of novel organic semiconductors, particularly conjugated polymers. This compound serves as a valuable monomer for the synthesis of such polymers. The two bromine atoms on the phenol ring provide reactive sites for various cross-coupling reactions, such as Suzuki or Stille coupling, which are common methods for creating long-chain conjugated polymers.

The dodecyloxy side chain is not just a passive component; it imparts crucial properties to the resulting polymers. It significantly enhances their solubility in common organic solvents, which is a critical requirement for solution-based processing and the fabrication of thin-film solar cell devices. mdpi.com Furthermore, the long alkyl chain can influence the polymer's morphology in the solid state, affecting how the polymer chains pack and order themselves. This, in turn, has a direct impact on the electronic properties and performance of the photovoltaic device.

In a typical donor-acceptor (D-A) copolymer architecture for OPVs, a monomer derived from this compound would constitute part of the electron-rich "donor" block. When copolymerized with an electron-deficient "acceptor" monomer, the resulting polymer can have a tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as a low bandgap, which are all desirable for efficient light absorption and charge separation.

| Polymer Property | Contribution of this compound |

| Polymerizability | The two bromine atoms act as reactive sites for polymerization reactions. |

| Solubility | The long dodecyloxy chain enhances solubility in organic solvents, facilitating device fabrication. mdpi.com |

| Morphology | The alkyl chain influences the solid-state packing and ordering of the polymer chains. |

| Electronic Properties | As part of the donor unit, it helps determine the polymer's HOMO level and bandgap. |

Future Directions and Emerging Research Areas

Novel Synthetic Strategies for Advanced Derivatives of 2,5-Dibromo-4-dodecyloxy phenol (B47542)

The future synthesis of advanced derivatives of 2,5-Dibromo-4-dodecyloxy phenol will likely focus on leveraging the reactivity of its constituent parts. The bromine atoms are ideal handles for cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of a wide array of functional groups. These could include aromatic moieties to tune the electronic properties, or other reactive groups for post-polymerization modification.

Furthermore, the phenolic hydroxyl group can be derivatized through etherification or esterification to introduce additional functionalities. Research in this area could explore the attachment of photo-responsive groups like azobenzenes or spiropyrans, leading to light-sensitive materials. The long dodecyloxy chain, while providing solubility, could also be a point of modification, although this is less straightforward.

Future synthetic strategies will likely move towards more efficient and selective methods. This includes the development of one-pot reactions where multiple derivatization steps are performed sequentially in a single reactor, saving time and resources. Catalytic methods, particularly those employing earth-abundant and non-toxic metals, will be a key focus to enhance the sustainability of these synthetic routes.

Exploration of New Polymer Architectures and Complex Copolymers

The bifunctional nature of this compound, with its two bromine atoms, makes it an excellent monomer for step-growth polymerization. Future research is poised to explore a variety of polymer architectures beyond simple linear chains.

Branched and Hyperbranched Polymers: By carefully controlling the reaction conditions and potentially co-polymerizing with trifunctional monomers, it is conceivable to create branched or even hyperbranched polymers. These architectures are known to exhibit unique properties such as lower viscosity and higher solubility compared to their linear counterparts.

Block Copolymers: The synthesis of block copolymers incorporating segments derived from this compound is a particularly exciting avenue. This could be achieved through controlled polymerization techniques, allowing for the creation of materials with distinct hydrophobic and hydrophilic domains, or segments with different electronic properties. Such block copolymers could self-assemble into well-defined nanostructures, which is crucial for applications in nanotechnology.

Graft Copolymers: Another promising architecture is graft copolymers, where polymer chains are grown from the main polymer backbone. The dodecyloxy side chain or functional groups introduced onto the aromatic ring could serve as initiation sites for grafting, leading to materials with a "bottle-brush" structure.

Advanced Functional Material Applications

The unique structural features of polymers derived from this compound open up a wide range of potential applications in advanced functional materials.

Stimuli-Responsive Materials: The incorporation of responsive moieties, as mentioned earlier, could lead to materials that change their properties in response to external stimuli like light, pH, or temperature.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-Dibromo-4-dodecyloxy phenol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves bromination and alkylation steps. For analogous phenolic compounds, refluxing precursors in polar aprotic solvents (e.g., DMSO) under controlled temperatures (18–24 hours) followed by reduced-pressure distillation and crystallization (e.g., water-ethanol mixtures) yields intermediates with ~65% efficiency . Optimization may involve adjusting stoichiometry, solvent polarity, and reaction time. Kinetic studies using HPLC or GC-MS can track intermediate formation and guide yield improvements.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns (e.g., bromine positions, dodecyloxy chain integration).

- X-ray Diffraction (XRD) : Resolves crystal packing and intermolecular interactions (e.g., Br⋯Br contacts, C–H⋯H bonds) .

- Mass Spectrometry (HRMS) : Validates molecular weight and halogen isotopic patterns.

- FTIR : Identifies functional groups (e.g., phenolic O–H stretch at ~3200 cm, C–Br vibrations at ~500–600 cm).

Advanced Research Questions

Q. How do conflicting crystallographic data between different substituted phenol derivatives inform the structural analysis of this compound?

- Methodological Answer : Discrepancies in bond lengths and angles (e.g., C–Br vs. C–O distances) across halogenated phenols highlight the need for comparative crystallographic databases. For example, Br⋯Br interactions in 3,4-dibromo-2,5-dihydrofuran derivatives stabilize crystal lattices , while steric hindrance from the dodecyloxy chain in this compound may alter packing efficiency. Computational modeling (DFT) paired with experimental XRD data can reconcile contradictions by evaluating van der Waals radii and torsional strain.

Q. What experimental design considerations are critical when studying the microbial degradation of halogenated phenolic compounds like this compound?

- Methodological Answer :

- Media Optimization : Use Plackett-Burman designs to identify critical variables (e.g., pH, temperature, carbon sources). For Acinetobacter sp., pH 7.12 and 27.77°C maximize degradation rates, while glucose suppresses phenol catabolism .

- Kinetic Analysis : Monitor degradation via UV-Vis spectroscopy (phenol-specific absorbance at 270 nm) or HPLC.

- Toxicity Thresholds : High bromine content may inhibit microbial activity; pre-adapt cultures to sublethal concentrations.

- Response Surface Methodology (RSM) : Models interactions between variables (e.g., meat extract concentration vs. temperature) to predict optimal conditions .

Q. How can thermodynamic properties (e.g., enthalpy of fusion) derived from computational methods validate experimental data for brominated phenolic compounds?

- Methodological Answer : Computational tools like Joback and Crippen group contribution methods predict thermodynamic parameters (e.g., ΔfusH = 22.11 kJ/mol for 4-bromo-2,5-dichlorophenol) . Experimental validation via differential scanning calorimetry (DSC) ensures accuracy. Discrepancies >5% may indicate impurities or polymorphism, requiring recrystallization or alternative synthesis routes.

Data Contradiction Analysis

Q. How should researchers address discrepancies in biodegradation rates reported for halogenated phenols under varying environmental conditions?

- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., microbial consortia diversity, dissolved oxygen levels). For example, phenol degradation by Acinetobacter sp. shows a 103.08% model accuracy under lab conditions , but field studies may diverge due to competing substrates. Mitigation strategies:

- Meta-Analysis : Compare datasets across studies (e.g., olive mill wastewater vs. synthetic media ).

- Sensitivity Analysis : Quantify the impact of individual variables (e.g., NHNO concentration) using ANOVA.

- Cross-Validation : Validate lab-scale models with pilot-scale bioreactors.

Methodological Tables

Table 1 : Key Variables in Microbial Degradation Optimization

| Variable | Optimal Range | Impact on Degradation Rate | Reference |

|---|---|---|---|

| pH | 6.8–7.5 | Maximizes enzyme activity | |

| Temperature | 25–30°C | Enhances microbial growth | |

| Meat Extract | 1.6 g/L | Substitutes carbon sources |

Table 2 : Comparative Crystallographic Data for Halogenated Phenols

| Compound | Br⋯Br Distance (Å) | C–O Bond Length (Å) | Reference |

|---|---|---|---|

| 3,4-Dibromo-2,5-dihydrofuran | 3.52 | 1.406 | |

| 4-Bromo-2,5-dichlorophenol (predicted) | 3.65 | 1.382 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.